7-O-Ethyldaidzein 7-O-Ethyldaidzein
Brand Name: Vulcanchem
CAS No.: 146698-96-6
VCID: VC21351021
InChI: InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3
SMILES: CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

7-O-Ethyldaidzein

CAS No.: 146698-96-6

Cat. No.: VC21351021

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

7-O-Ethyldaidzein - 146698-96-6

CAS No. 146698-96-6
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3
Standard InChI Key YMGLMEIZDQKJBW-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Canonical SMILES CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O

Chemical Structure and Properties

7-O-Ethyldaidzein, also known as 7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one, is a synthetic derivative of the natural isoflavone daidzein. The compound has a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol . The structural modification involves the replacement of the hydrogen atom in the 7-hydroxyl group of daidzein with an ethyl group, creating an ether linkage (7-O-ethyl) while maintaining the 4'-hydroxyl group on the B-ring.

Chemical Identification

The compound has specific chemical identifiers that distinguish it in chemical databases and literature:

ParameterValue
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
CAS Number146698-96-6
IUPAC Name7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one
Alternative Names7-O-Ethyldaidzein, 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
InChI KeyYMGLMEIZDQKJBW-UHFFFAOYSA-N

The three-dimensional structure of 7-O-Ethyldaidzein features a chromene core with an attached phenol ring. The ethoxy group at position 7 extends from the A-ring of the isoflavone skeleton, while the hydroxyl group remains at the 4' position of the B-ring .

Physical Properties

As a modified isoflavone, 7-O-Ethyldaidzein exhibits distinct physical properties that differ from its parent compound daidzein:

Property7-O-EthyldaidzeinDaidzein (Parent Compound)
AppearanceNot specified in sourcesFine crystalline powder
SolubilityEnhanced lipophilicity compared to daidzeinPoor water solubility (1.4±0.1 g/cm3)
Melting PointData not available315-323°C (decomposition)
Partition Coefficient (LogP)Higher than daidzein due to ethyl substitutionLower than derivatives due to hydroxyl groups

The ethyl substitution at the 7-position significantly alters the compound's lipophilicity compared to daidzein, which has implications for its pharmacokinetic properties .

Synthesis and Preparation

Synthetic Routes

The synthesis of 7-O-Ethyldaidzein typically involves the selective ethylation of the 7-hydroxyl group of daidzein. Research indicates that traditional heating methods have limitations in introducing alkyl groups to daidzein, leading researchers to employ alternative approaches:

  • Microwave irradiation has been successfully used to synthesize 7-ethoxy-daidzein (DD3) with improved yields compared to traditional methods .

  • The selective alkylation of the 7-hydroxyl group requires specific reaction conditions to avoid substitution at the 4'-hydroxyl position.

The general synthetic pathway involves:

  • Starting with daidzein as the lead compound

  • Selective protection of the 4'-hydroxyl group if necessary

  • Ethylation of the 7-hydroxyl group using ethyl halides or other ethylating agents

  • Deprotection of the 4'-hydroxyl group (if protected)

  • Purification of the final product

Challenges in Synthesis

The synthesis of 7-O-Ethyldaidzein presents several challenges that researchers have addressed through innovative methods:

  • Regioselectivity: Achieving selective ethylation at the 7-position while preserving the 4'-hydroxyl group requires careful control of reaction conditions.

  • Reaction efficiency: Traditional heating methods often result in low yields, necessitating the use of more advanced techniques such as microwave irradiation .

  • Purification: Separating the desired 7-O-ethyl derivative from other potential byproducts, including di-substituted derivatives.

Biological Activities

Cellular Effects

Studies have examined the effects of 7-O-Ethyldaidzein on cell proliferation and estrogen-responsive elements:

  • In MCF-7 breast cancer cells, 7-O-Ethyldaidzein has been shown to increase cell proliferation by approximately 24% at 10μM concentration, demonstrating that it retains estrogenic properties, albeit weaker than daidzein which increased proliferation by 2.5 times at the same concentration .

  • In transcriptional activity assays using estrogen-responsive elements (ERE), 7-O-Ethyldaidzein exhibits a dose-dependent increase in activity, though with reduced potency compared to daidzein .

Pharmacological Properties and Applications

Pharmacokinetic Considerations

The ethyl substitution at the 7-position of daidzein significantly alters the pharmacokinetic properties of the resulting compound. These modifications have important implications for drug development:

  • Increased lipophilicity: The addition of the ethyl group improves the lipid solubility of the compound compared to daidzein, potentially enhancing its ability to cross cell membranes .

  • Modified metabolism: The ethyl substitution may protect the 7-position from rapid glucuronidation, which is a major metabolic pathway for daidzein in vivo .

  • Altered distribution: The changes in physicochemical properties may affect tissue distribution and binding to plasma proteins.

Research Applications

7-O-Ethyldaidzein serves as an important research tool for understanding the structure-activity relationships of isoflavones:

  • As a comparative compound in studies examining how structural modifications affect estrogenic activity .

  • In the development of conjugates for targeted drug delivery, similar to other daidzein derivatives that have been conjugated with cytotoxic agents .

  • As an intermediate compound in the development of more complex daidzein derivatives with enhanced biological activities.

Comparative Analysis with Other Daidzein Derivatives

Structural Comparison

7-O-Ethyldaidzein represents just one example in a spectrum of daidzein derivatives with varying substitutions at the 7-position. The table below compares key structural features of several related compounds:

Compound7-Position Substituent4'-Position SubstituentStructural Characteristic
DaidzeinHydroxyl (-OH)Hydroxyl (-OH)Parent compound
7-O-Methyldaidzein (3a)Methoxy (-OCH3)Hydroxyl (-OH)Smallest alkyl ether derivative
7-O-Ethyldaidzein (3b)Ethoxy (-OCH2CH3)Hydroxyl (-OH)Ethyl ether derivative
7-O-Isopropyldaidzein (3d)Isopropoxy (-OCH(CH3)2)Hydroxyl (-OH)Branched alkyl ether derivative
7-O-Cyclopentyldaidzein (3g)Cyclopentyloxy (-OCyclopentyl)Hydroxyl (-OH)Cyclic ether derivative

This structural progression allows researchers to systematically explore how increasing alkyl chain length and steric bulk at the 7-position affects biological activity .

Functional Comparison

The biological activities of these derivatives demonstrate a clear trend in the transition from estrogenic to anti-estrogenic properties:

CompoundMaximum % Agonist ActivityMaximum % Inhibition of E2ER BindingFunctional Classification
Daidzein108.5% @ 1μM17.2% @ 10μM112%Strong estrogen agonist
7-O-Methyldaidzein (3a)68.5% @ 25μM33.2% @ 25μM82.7%Moderate estrogen agonist
7-O-Ethyldaidzein (3b)79% @ 25μM18.8% @ 25μM66.6%Moderate estrogen agonist
7-O-Isopropyldaidzein (3d)30.6% @ 10μM68.1% @ 25μM42.9%Weak agonist/antagonist
7-O-Cyclopentyldaidzein (3g)16.5% @ 10μM49.8% @ 25μM81.9%Antagonist

This comparative data illustrates that 7-O-Ethyldaidzein occupies a transitional position between the strong estrogenic activity of daidzein and the antagonistic properties of the larger 7-O-substituted derivatives .

Future Research Directions

Optimization of Pharmacological Properties

Future research on 7-O-Ethyldaidzein may focus on:

  • Further modifications to optimize its pharmacokinetic profile, such as additional substitutions at other positions.

  • Development of prodrug forms to enhance delivery and bioavailability.

  • Investigation of potential synergistic effects when combined with other bioactive compounds.

Advanced Delivery Systems

Research into drug delivery systems specifically designed for 7-O-Ethyldaidzein could enhance its therapeutic utility:

  • Nanoformulations to improve solubility and targeted delivery.

  • Conjugation with targeting moieties to direct the compound to specific tissues or cell types.

  • Controlled-release formulations to optimize pharmacokinetic parameters.

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